molecular formula C24H22N4O4S2 B2832400 N-(2-chloro-4-methylphenyl)-2-methyl-5-(3-methyl-1H-pyrazol-5-yl)furan-3-sulfonamide CAS No. 1115866-66-4

N-(2-chloro-4-methylphenyl)-2-methyl-5-(3-methyl-1H-pyrazol-5-yl)furan-3-sulfonamide

Cat. No. B2832400
CAS RN: 1115866-66-4
M. Wt: 494.58
InChI Key: DXBSEWBGFGQRPH-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-methyl-5-(3-methyl-1H-pyrazol-5-yl)furan-3-sulfonamide is a useful research compound. Its molecular formula is C24H22N4O4S2 and its molecular weight is 494.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-methyl-5-(3-methyl-1H-pyrazol-5-yl)furan-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-methyl-5-(3-methyl-1H-pyrazol-5-yl)furan-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of sulfonamide derivatives is in corrosion inhibition. For instance, studies have shown that certain sulfonamide compounds, similar in structure to N-(2-chloro-4-methylphenyl)-2-methyl-5-(3-methyl-1H-pyrazol-5-yl)furan-3-sulfonamide, exhibit inhibitory properties for mild steel corrosion in acidic media. These compounds function as mixed-type inhibitors, with their effectiveness varying with concentration and temperature. The inhibitory action is attributed to the formation of a complex between the metal surface and the inhibitor, adhering to Langmuir's adsorption isotherm (Hari Kumar Sappani & S. Karthikeyan, 2014).

Pharmacological Applications

Sulfonamide derivatives are also explored for their pharmacological potentials, particularly as cyclooxygenase-2 (COX-2) inhibitors, which play a critical role in inflammation and pain. For example, celecoxib, a well-known COX-2 inhibitor, is structurally related to the chemical compound . The design and synthesis of such compounds involve extensive structure-activity relationship (SAR) studies to enhance pharmacokinetic profiles and therapeutic efficacy (T. Penning et al., 1997).

Anticancer and Antimicrobial Activities

Research into sulfonamide derivatives has also identified their potential in anticancer and antimicrobial therapies. Some compounds have been synthesized with low cytotoxicity towards non-tumor cells while demonstrating significant inhibition against various cancer cell lines and microbial strains. These findings suggest the viability of sulfonamide derivatives as candidates for developing new anticancer and antimicrobial agents with enhanced selectivity and efficacy (Dilan Ozmen Ozgun et al., 2019).

Chemical Synthesis and Characterization

Beyond biological applications, these compounds are of interest in chemical synthesis and characterization, offering insights into novel reaction pathways, synthesis techniques, and the development of new materials with potential industrial applications. For example, their use in constructing complex molecules through cascade reactions or as catalysts in synthetic chemistry highlights their versatility and importance in advancing chemical research (Hongshuang Li & Gang Liu, 2014).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-14-22(34-23(25-14)15-7-9-17(31-2)10-8-15)19-12-20(29)28-24(27-19)33-13-21(30)26-16-5-4-6-18(11-16)32-3/h4-12H,13H2,1-3H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBSEWBGFGQRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

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